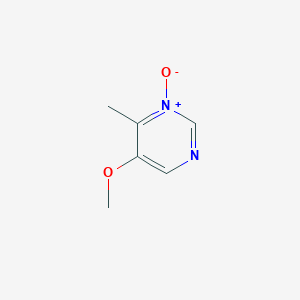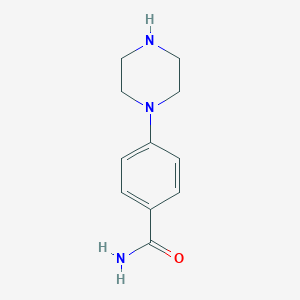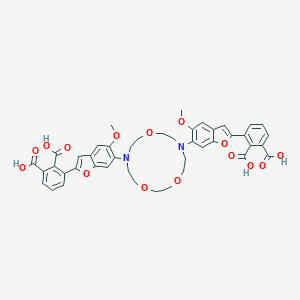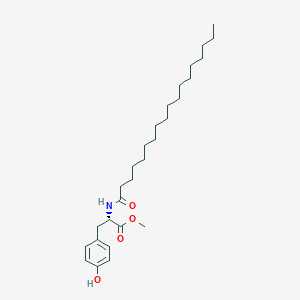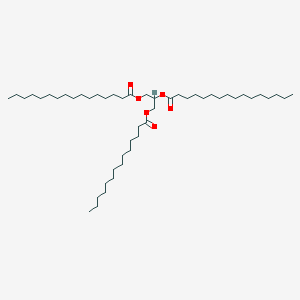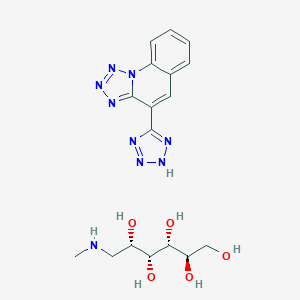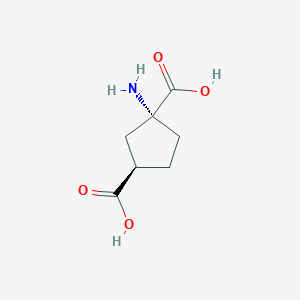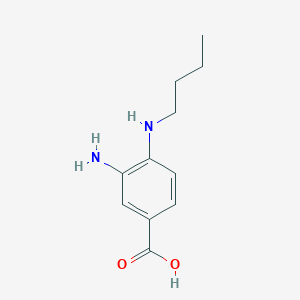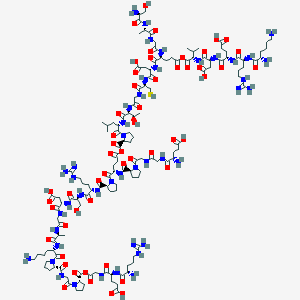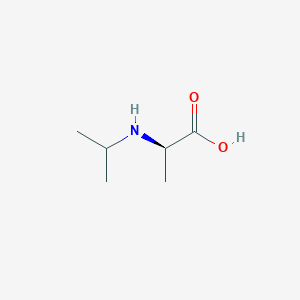![molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8](/img/structure/B55293.png)
3-Methylbenzo[c]isoxazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo[c]isoxazole-4,7-dione, also known as MBI, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MBI is a member of the isoxazole family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 3-Methylbenzo[c]isoxazole-4,7-dione is not fully understood, but it is thought to act through multiple pathways. 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methylbenzo[c]isoxazole-4,7-dione is its relatively simple synthesis method, which allows for large-scale production. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have low toxicity in vitro and in vivo, suggesting its potential as a safe therapeutic agent. However, one limitation of 3-Methylbenzo[c]isoxazole-4,7-dione is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 3-Methylbenzo[c]isoxazole-4,7-dione could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the potential of 3-Methylbenzo[c]isoxazole-4,7-dione as an anti-inflammatory and antioxidant agent for the treatment of various diseases, including cancer and cardiovascular disease. Finally, future research could focus on the development of novel 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with improved solubility and efficacy.
Synthesemethoden
3-Methylbenzo[c]isoxazole-4,7-dione can be synthesized through a multistep process starting from 2,4-dinitrophenol. The first step involves the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then subjected to a cyclization reaction to form the isoxazole ring. The final step involves the introduction of a methyl group at the 3-position of the isoxazole ring using methyl iodide.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
113396-56-8 |
|---|---|
Produktname |
3-Methylbenzo[c]isoxazole-4,7-dione |
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
InChI-Schlüssel |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Kanonische SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Synonyme |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




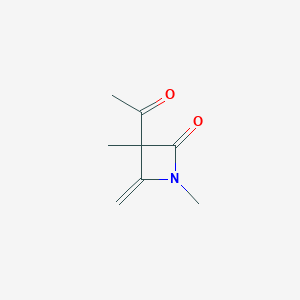
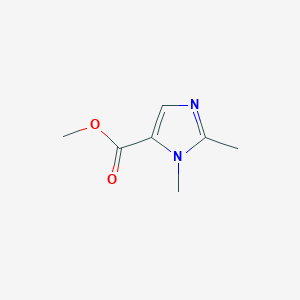
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
